Hepatocellular Carcinoma: Lenvatinib vs Sorafenib PFS and ORR Advantage from Phase 3 REFLECT Trial
In the phase 3 REFLECT trial, lenvatinib demonstrated statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR) versus sorafenib in patients with unresectable hepatocellular carcinoma (uHCC). While overall survival met noninferiority criteria (HR 0.92; 95% CI 0.79–1.06), the PFS and ORR differences represent the most pronounced differentiation between these two first-line TKIs in HCC [1]. By mRECIST criteria, lenvatinib achieved a median PFS of 7.3 months versus 3.6 months for sorafenib, and an ORR of 41% versus 12% [2].
| Evidence Dimension | Progression-free survival (PFS) per independent radiology review (mRECIST) and Objective response rate (ORR) per mRECIST |
|---|---|
| Target Compound Data | PFS: 7.3 months (95% CI 5.6–7.5); ORR: 41% (95% CI 36–45); n=478 |
| Comparator Or Baseline | Sorafenib 400 mg twice daily; PFS: 3.6 months (95% CI 3.6–3.7); ORR: 12% (95% CI 10–16); n=476 |
| Quantified Difference | PFS: HR 0.64 (95% CI 0.55–0.75); ORR: absolute difference of 29 percentage points (approximately 3.4-fold higher response rate) |
| Conditions | Phase 3 REFLECT trial (NCT01761266); first-line treatment of unresectable HCC; modified RECIST for HCC (mRECIST) assessment |
Why This Matters
Procurement for HCC-focused research requires lenvatinib rather than sorafenib when the experimental endpoint prioritizes tumor shrinkage (ORR) or time to progression (PFS) rather than noninferior survival alone.
- [1] Kudo M, Finn RS, Qin S, et al. Lenvatinib versus sorafenib in first-line treatment of patients with unresectable hepatocellular carcinoma: a randomised phase 3 non-inferiority trial. Lancet. 2018;391(10126):1163-1173. doi:10.1016/S0140-6736(18)30207-1 View Source
- [2] Eisai Inc. LENVIMA® (lenvatinib) prescribing information. REFLECT trial efficacy results: Table 4. PMC7930400. View Source
